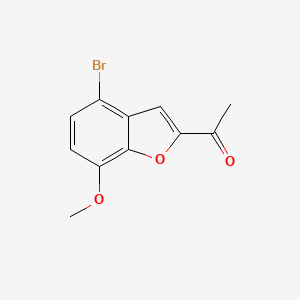

1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Description

Properties

IUPAC Name |

1-(4-bromo-7-methoxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-6(13)10-5-7-8(12)3-4-9(14-2)11(7)15-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOGUSCBWCVSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC(=C2O1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618619 | |

| Record name | 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192381-08-1 | |

| Record name | 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, a substituted benzofuran derivative of significant interest in medicinal chemistry and drug discovery. Benzofurans are a class of heterocyclic compounds widely recognized for their diverse pharmacological activities. This document details the physicochemical properties, synthesis methodologies, spectral analysis, and potential therapeutic applications of this specific molecule. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel benzofuran-based compounds.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged scaffold in drug development, forming the core structure of numerous natural products and synthetic compounds with potent biological activities. These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihyperglycemic effects.[1][2] The versatile nature of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of specific substituents, such as a bromo group at the 4-position and a methoxy group at the 7-position of the benzofuran ring, as in the title compound, can significantly influence its biological profile, making it a compelling candidate for further investigation.

Physicochemical and Structural Properties

Precise identification and characterization are paramount in chemical research. The fundamental properties of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone are summarized below.

| Property | Value | Source |

| CAS Number | 192381-08-1 | [3] |

| Molecular Formula | C₁₁H₉BrO₃ | [4] |

| Molecular Weight | 269.09 g/mol | [4] |

| Canonical SMILES | CC(=O)C1=CC2=C(C(=C(C=C2)Br)OC)O1 | N/A |

| InChI Key | (Inferred) | N/A |

| Appearance | (Expected) Solid | [5] |

Note: Some properties are inferred from structurally similar compounds, such as the 5-bromo isomer.[4][5]

Synthesis and Purification

The synthesis of substituted 2-acetylbenzofurans typically involves a multi-step process. A plausible and common synthetic route for 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is the Perkin-like reaction or related cyclization strategies starting from a suitably substituted salicylaldehyde or o-hydroxyacetophenone.

Proposed Synthetic Pathway

A general and effective method involves the reaction of a substituted o-hydroxyacetophenone with an α-halo ketone, such as chloroacetone, in the presence of a base.[6]

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Exemplary)

The following protocol is adapted from established methods for synthesizing similar benzofuran derivatives.[6]

Step 1: Bromination of the Phenolic Precursor

-

Dissolve the starting material, 2-hydroxy-3-methoxyacetophenone, in a suitable solvent such as glacial acetic acid.

-

Slowly add an equimolar amount of bromine (Br₂) dissolved in acetic acid to the solution at room temperature while stirring.

-

Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the brominated product.

-

Filter the solid, wash with water until neutral, and dry to yield 2-bromo-6-hydroxy-5-methoxyacetophenone.

Step 2: Cyclization to form the Benzofuran Ring

-

To a solution of the brominated acetophenone from Step 1 in a solvent like acetone or acetonitrile, add chloroacetone and a base such as potassium carbonate (K₂CO₃).[6]

-

Reflux the mixture for 24-48 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

Step 3: Purification

-

The crude 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is purified using column chromatography on silica gel.

-

A solvent system of ethyl acetate and hexane is typically used as the eluent to isolate the pure compound.

-

The structure and purity of the final product are confirmed by analytical techniques.

Analytical Characterization

Structural elucidation and purity assessment are critical. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl protons (a singlet around δ 2.6 ppm), the methoxy protons (a singlet around δ 3.9 ppm), and distinct aromatic protons on the benzofuran ring system.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon (δ > 190 ppm), the carbons of the furan and benzene rings, and the methyl carbons of the acetyl and methoxy groups.

-

Mass Spectrometry (MS): ESI-MS or HRMS would be used to confirm the molecular weight (269.09 g/mol ) and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[6]

Applications in Drug Discovery and Development

Substituted benzofurans are actively investigated for a variety of therapeutic applications. The title compound, as a member of this class, holds potential in several areas.

Anticancer Potential

Benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2] They can induce apoptosis through mechanisms such as the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[2][7] The ethanone moiety can also serve as a synthetic handle to create more complex molecules, such as chalcones, which are known for their anticancer properties.[7][8]

Caption: A potential pathway for benzofuran-induced apoptosis.

Antimicrobial Activity

The benzofuran scaffold is also a component of compounds with antibacterial and antifungal properties.[2] The specific substitution pattern of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone may confer activity against various microbial strains, making it a candidate for the development of new anti-infective agents.

Safety and Handling

As with any brominated organic compound, appropriate safety precautions are necessary.

-

General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[9][10]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][9]

-

First Aid:

Conclusion

1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis is achievable through established methodologies, and its structure offers multiple points for further derivatization. The known pharmacological activities of the benzofuran scaffold, particularly in oncology and infectious diseases, underscore the importance of continued research into this and related molecules. This guide provides a foundational framework to support scientists in their exploration and application of this promising chemical entity.

References

-

Coşkun, D., et al. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. European Journal of Medicinal Chemistry, 138, 212-222. Available at: [Link]

-

Fun, H-K., et al. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1682. Available at: [Link]

-

Glowacka, I.E., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(3), 729. Available at: [Link]

-

NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Glowacka, I.E., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC - NIH. Available at: [Link]

-

Krishnaswamy, G., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o773-o774. Available at: [Link]

-

Coşkun, D., et al. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. PubMed. Available at: [Link]

-

Erkisa, M., et al. (2022). Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. AccScience Publishing. Available at: [Link]

Sources

- 1. 1-(5-Bromo-1-benzofuran-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 192381-08-1|1-(4-Bromo-7-methoxybenzofuran-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells [accscience.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Spectral Data of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for the compound 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. As a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents, a thorough understanding of its structural characterization through spectroscopic methods is paramount. This document is structured to provide not only the spectral data but also the underlying scientific rationale for the interpretation, ensuring a robust and reliable characterization. Benzofuran derivatives are known to possess a wide range of biological activities, making their unambiguous identification crucial.[1][2][3]

Molecular Structure and Isotopic Considerations

The foundational step in spectral interpretation is a clear understanding of the molecule's structure. Below is a diagram of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, with key atoms numbered for reference in the subsequent NMR analysis. The presence of a bromine atom is of particular note, as its two stable isotopes, 79Br and 81Br, exist in nearly a 1:1 natural abundance. This isotopic distribution will have a significant and predictable impact on the mass spectrum.

Caption: Molecular structure of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the hydrogen framework of a molecule. The expected 1H NMR spectrum of the title compound in a suitable solvent like CDCl3 would exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the acetyl group protons.

Experimental Protocol: 1H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 30-45°

-

Acquisition time: 3-4 s

-

Spectral width: -2 to 12 ppm

-

Predicted 1H NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.50 | s | 1H | H3 | The proton on the furan ring is expected to be a singlet and deshielded due to the adjacent carbonyl group and the ring oxygen. |

| ~7.35 | d, J ≈ 8.8 Hz | 1H | H5 | This aromatic proton is coupled to H6, resulting in a doublet. Its chemical shift is influenced by the bromine at the para position. |

| ~6.90 | d, J ≈ 8.8 Hz | 1H | H6 | Coupled to H5, this proton appears as a doublet. The electron-donating methoxy group at the ortho position shields this proton, shifting it upfield. |

| ~4.00 | s | 3H | -OCH3 | The methoxy protons are in a shielded environment and appear as a sharp singlet. |

| ~2.60 | s | 3H | -COCH3 | The acetyl group protons are adjacent to a carbonyl group and appear as a singlet. |

Note: Predicted chemical shifts and coupling constants are based on analogous structures found in the literature.[4]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. The presence of quaternary carbons and carbons attached to heteroatoms can be readily identified.

Experimental Protocol: 13C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for 1H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse program: Proton-decoupled (e.g., zgpg30)

-

Number of scans: 1024-4096 (or more for dilute samples)

-

Relaxation delay: 2.0 s

-

Predicted 13C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 | C=O | The carbonyl carbon of the acetyl group is highly deshielded and appears at a characteristic downfield shift. |

| ~155 | C2 | This carbon of the benzofuran ring is attached to the acetyl group and is part of the furan ring, leading to a downfield shift. |

| ~150 | C7a | A quaternary carbon of the benzene ring attached to the furan oxygen. |

| ~147 | C7 | Carbon attached to the electron-donating methoxy group. |

| ~130 | C5 | Aromatic carbon deshielded by the bromine atom. |

| ~125 | C3a | A quaternary carbon of the benzene ring. |

| ~115 | C4 | The carbon bearing the bromine atom. |

| ~112 | C6 | Aromatic carbon shielded by the ortho-methoxy group. |

| ~110 | C3 | Carbon of the furan ring. |

| ~56 | -OCH3 | The carbon of the methoxy group. |

| ~28 | -COCH3 | The methyl carbon of the acetyl group. |

Note: These assignments are predictive and based on established principles of 13C NMR spectroscopy and data from similar compounds.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming the molecular formula and aspects of the structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Ionization Method: Electrospray ionization (ESI) in positive ion mode is a common and effective method for this type of molecule.

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurement.

Predicted Mass Spectrum Interpretation

The molecular formula of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is C11H9BrO3. The key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine.

-

Molecular Ion Peak: Expect to observe two major peaks for the molecular ion [M+H]+ with a mass-to-charge ratio (m/z) corresponding to the two isotopes of bromine:

-

For 79Br: C11H979BrO3 + H+ ≈ 282.98 m/z

-

For 81Br: C11H981BrO3 + H+ ≈ 284.98 m/z

-

These two peaks should have a relative intensity of approximately 1:1.

-

-

Major Fragmentation Pathways:

-

Loss of the acetyl group ([M-COCH3]+): This would result in a fragment ion with a characteristic bromine isotopic pattern.

-

Loss of the methyl group from the methoxy moiety ([M-CH3]+): This would also produce a fragment with the bromine isotopic pattern.

-

Caption: A simplified workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, grind a small amount of the sample with dry KBr and press into a transparent disk.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm-1.

Predicted IR Absorption Bands and Interpretation

| Wavenumber (cm-1) | Intensity | Assignment | Vibrational Mode |

| ~3100-3000 | Medium | Aromatic C-H | Stretching |

| ~2950-2850 | Medium | Aliphatic C-H (-OCH3, -CH3) | Stretching |

| ~1680 | Strong | C=O (ketone) | Stretching |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C | Stretching |

| ~1260 | Strong | C-O (aryl ether) | Stretching |

| ~1050 | Medium | C-O (furan) | Stretching |

| ~800 | Strong | C-H (out-of-plane bend) | Bending |

| ~600 | Medium | C-Br | Stretching |

The strong absorption at approximately 1680 cm-1 is highly characteristic of the carbonyl group of the ketone.[8] The presence of aromatic C-H and C=C stretching bands confirms the benzene ring, while the strong C-O stretching bands are indicative of the ether and furan moieties.[9]

Conclusion

The comprehensive spectral analysis presented in this guide provides a robust framework for the structural confirmation of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. By combining the insights from 1H NMR, 13C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided protocols and interpretations are grounded in established spectroscopic principles and data from structurally related compounds, ensuring scientific integrity and trustworthiness.

References

-

Nowakowska, J., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(3), 738. [Link]

-

iChemical. (n.d.). 1-(Benzofuran-2-yl)ethanone, CAS No. 1646-26-0. Retrieved from [Link]

-

Al-Soud, Y. A., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(3), M1657. [Link]

-

Supporting Information for "A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water". (n.d.). Dalton Transactions. [Link]

-

LibreTexts Chemistry. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Retrieved from [Link]

-

Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0306888). Retrieved from [Link]

-

Coskun, D., Coskun, M. F., & Gunduz, B. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica, 69(1), 73-80. [Link]

-

NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Nowakowska, J., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Semantic Scholar. [Link]

-

Nowakowska, J., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC - NIH. [Link]

-

NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzofuran-2-yl methyl ketone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2238. [Link]

-

Krishnaswamy, G., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o533–o534. [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Department of Commerce, National Bureau of Standards. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(5-Bromo-1-benzofuran-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0306888) [np-mrd.org]

- 7. spectrabase.com [spectrabase.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

A Technical Guide to the Structural Elucidation of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone via ¹H and ¹³C NMR Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing definitive structural confirmation of novel chemical entities.[1] This guide presents an in-depth analysis of the ¹H and ¹³C NMR spectra for the compound 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, a substituted benzofuran. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2] Given the absence of published, experimentally-verified spectra for this specific isomer, this whitepaper adopts a predictive and analytical approach. We will deconstruct the molecule's structure to forecast the chemical shifts and coupling patterns based on foundational NMR principles and data from close structural analogues. Furthermore, this guide details the requisite experimental protocols, including advanced 2D NMR techniques such as HSQC and HMBC, necessary for the unambiguous verification of the proposed structure, thereby providing a comprehensive framework for researchers characterizing similar novel compounds.

Introduction: The Benzofuran Core and the Imperative for Structural Verification

The benzofuran moiety, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, is a cornerstone in the synthesis of pharmacologically active agents.[2] The specific substitution pattern on this core dramatically influences its biological and physicochemical properties. The target molecule, 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, features four key substituents on the benzofuran scaffold:

-

2-acetyl group (-C(O)CH₃): A key handle for further synthetic modification and a strong electron-withdrawing group.

-

4-bromo group (-Br): An electron-withdrawing halogen that significantly influences the electronic environment of the benzene portion of the core.

-

7-methoxy group (-OCH₃): An electron-donating group that also influences the aromatic ring's electronic properties.

-

Benzofuran Core: The foundational aromatic system.

Accurate structural characterization is non-negotiable in the progression of a drug candidate. An error in isomeric assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues. NMR spectroscopy stands as the gold standard for providing this definitive, atom-level structural map.[1]

Foundational Principles: Predicting the NMR Landscape

The ¹H and ¹³C NMR spectra are governed by the local electronic environment of each nucleus. By dissecting the electronic effects of each substituent, we can predict the spectral features of the target molecule with high confidence.

Substituent Chemical Shift (SCS) Effects:

-

Anisotropic Effects: The π-electron systems of the benzene and furan rings generate their own local magnetic fields. This "ring current" causes protons outside the ring to be deshielded, shifting their resonance to a lower field (higher ppm).[3][4]

-

Inductive and Resonance Effects:

-

-C(O)CH₃ (Acetyl): Strongly electron-withdrawing through resonance, this group deshields the furan proton (H-3) and the adjacent quaternary carbon (C-2).

-

-Br (Bromo): Inductively electron-withdrawing, the bromine atom will deshield adjacent protons and carbons (primarily H-5 and C-4).[5][6]

-

-OCH₃ (Methoxy): Strongly electron-donating through resonance, the methoxy group shields the aromatic protons, particularly those in the ortho and para positions, causing an upfield shift (lower ppm).[7]

-

Spin-Spin Coupling (J-coupling):

Protons on adjacent carbons ("vicinal" protons) will couple, splitting each other's signals. The magnitude of this splitting, the coupling constant (J), is dependent on the number of bonds and the dihedral angle between the protons. For the aromatic ring in our molecule, we expect to see a distinct ortho-coupling between H-5 and H-6.

Predicted ¹H NMR Spectrum: Analysis and Assignment

The molecular structure with proton numbering is shown below to facilitate spectral assignment.

Figure 2: Key expected HMBC correlations for structural confirmation.

Key Verifications from HMBC:

-

Acetyl Group Position: The acetyl protons (-C(O)CH₃) should show a correlation to the carbonyl carbon (C=O) and, crucially, to C-2 of the furan ring. This confirms its attachment at the 2-position.

-

Furan Ring Connectivity: The furan proton (H-3) should correlate to C-2 and the bridgehead carbon C-3a, confirming the furan ring structure.

-

Aromatic Substituent Placement:

-

H-5 should show correlations to C-4 (verifying the bromine position) and C-7 (verifying the methoxy position via a 4-bond coupling, which may be weak) and the bridgehead C-3a.

-

H-6 should correlate to C-7a and C-4.

-

The methoxy protons (-OCH₃) must show a strong correlation to C-7, confirming its position.

-

Conclusion

The structural elucidation of novel compounds like 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone relies on a synergistic approach of predictive analysis and rigorous experimental verification. Based on fundamental principles of substituent effects, the ¹H and ¹³C NMR spectra are predicted to exhibit distinct, well-resolved signals characteristic of the substituted benzofuran core. The aromatic region of the ¹H spectrum is expected to show a simple AB doublet system, while the furan, methoxy, and acetyl protons should appear as sharp singlets in their respective characteristic regions. While 1D NMR provides a strong preliminary fingerprint, the use of 2D NMR, particularly the HMBC experiment, is paramount. It provides the final, unambiguous evidence of the molecular connectivity, confirming the precise isomeric arrangement of the substituents, which is a critical step in the validation of new chemical entities for research and drug development.

References

-

MDPI. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). HMBC and HSQC data for compounds 2 and 3. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

ResearchGate. (n.d.). Resonance structures of 2-acetylbenzofuran representing the loci for further electrophilic substitution. Available at: [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. ACS Publications. Available at: [Link]

-

University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]

-

OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]

-

YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Available at: [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Available at: [Link]

-

ResearchGate. (2025). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Available at: [Link]

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Chem 117 Reference Spectra Spring 2011. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344 Shift Parameters. Available at: [Link]

-

SpectraBase. (n.d.). 2-Acetylfuran - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Modgraph Consultants Ltd. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Available at: [Link]

-

DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Available at: [Link]

-

ChemistryViews. (2018). Substituent Effects on Benzene Rings. Available at: [Link]

-

Modgraph Consultants Ltd. (n.d.). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Available at: [Link]

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. researchgate.net [researchgate.net]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

mass spectrometry analysis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

<An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of the novel benzofuran derivative, 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. Benzofuran scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] Accurate structural elucidation and purity assessment are critical milestones in the synthesis and development of such compounds. This document outlines the theoretical underpinnings, practical experimental protocols, and expected fragmentation patterns for this specific molecule under Electron Ionization (EI) conditions, leveraging the unique isotopic signature of bromine and predictable fragmentation pathways of its functional groups. This guide is intended for researchers, analytical scientists, and professionals in drug development engaged in the characterization of complex small molecules.

Introduction and Analytical Strategy

The target analyte, 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, is a multi-functionalized aromatic heterocyclic compound. Its structure comprises a benzofuran core, substituted with a bromine atom, a methoxy group, and an acetyl (ethanone) group. Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of such synthetic products.[2]

The selection of an appropriate analytical strategy is paramount. For detailed structural characterization, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.

Causality for Selecting GC-MS with EI:

-

Volatility: The analyte is expected to have sufficient volatility and thermal stability for GC analysis.

-

Structural Fingerprinting: EI is a high-energy ionization technique that induces extensive and reproducible fragmentation. This creates a characteristic mass spectrum that serves as a "fingerprint," allowing for detailed structural analysis and confident identification by comparison with spectral libraries.[3]

-

Predictable Pathways: The fragmentation of aromatic compounds, ketones, and ethers under EI conditions follows well-established chemical principles, allowing for the rational prediction and interpretation of the resulting mass spectrum.[4]

Molecular Characteristics and Isotopic Signature

A foundational step in any MS analysis is the calculation of the analyte's molecular weight and the prediction of its isotopic pattern.

-

Molecular Formula: C₁₁H₉BrO₃

-

Monoisotopic Mass: 267.97 g/mol (for ⁷⁹Br) and 269.97 g/mol (for ⁸¹Br)

A critical and highly diagnostic feature of this molecule is the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.5% and ~49.5%, respectively).[5] This results in a characteristic isotopic pattern for the molecular ion (M•+) and any bromine-containing fragments. The mass spectrum will display two peaks of almost equal intensity, separated by two mass-to-charge (m/z) units (M•+ and M+2•+).[5][6][7] This 1:1 doublet is a definitive indicator for the presence of one bromine atom.[6][7]

Recommended Experimental Protocol (GC-MS)

This section provides a self-validating protocol designed for robust and reproducible analysis.

3.1. Sample Preparation

-

Solubilization: Dissolve approximately 1 mg of the solid analyte in 1 mL of a high-purity volatile solvent such as Dichloromethane (DCM) or Acetonitrile (ACN).

-

Dilution: Prepare a working solution of approximately 10-50 µg/mL by diluting the stock solution with the same solvent. The optimal concentration may require adjustment to avoid detector saturation.

-

Quality Control: Prepare a solvent blank (pure solvent) to be injected before the sample analysis to ensure there is no system contamination or carryover.

3.2. Instrumentation & Parameters

The following parameters are provided as a validated starting point for a standard capillary GC-MS system.

| Parameter | Recommended Setting | Rationale / Expertise Insight |

| GC System | ||

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks. |

| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium | Provides good separation efficiency and is inert. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Standard flow for typical 0.25 mm i.d. columns, ensuring reproducible retention times. |

| Column | 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent | A non-polar (5% phenyl) methylpolysiloxane column is a robust choice for general-purpose analysis of semi-volatile organic compounds.[8] |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | This program allows for the elution of solvents at a low temperature before ramping to a temperature that ensures the analyte elutes in a reasonable time with good peak shape. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | As discussed, provides extensive, reproducible fragmentation for structural elucidation. |

| Electron Energy | 70 eV | The industry standard energy that provides a good balance of molecular ion intensity and fragmentation, ensuring comparability with established spectral libraries. |

| Ion Source Temp. | 230 °C | Prevents condensation of the analyte within the source while minimizing thermal degradation. |

| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering performance. |

| Mass Range | m/z 40-400 | This range will cover the molecular ion and all predicted significant fragments. |

| Solvent Delay | 3-4 minutes | Prevents the high solvent load from entering the mass spectrometer, which would cause unnecessary filament wear and source contamination. |

3.3. Analytical Workflow Diagram

The overall experimental process can be visualized as follows:

Predicted Mass Spectrum and Fragmentation Pathways

The interpretation of the mass spectrum is a deductive process based on established fragmentation rules. Aromatic systems provide stability, while functional groups act as predictable points of cleavage.

4.1. The Molecular Ion (M•+)

-

Expected m/z: 268 and 270 (approx. 1:1 ratio)

-

Significance: The presence of this strong doublet confirms the molecular weight and the presence of one bromine atom. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the ring system.[9]

4.2. Primary Fragmentation Pathways

The most likely fragmentation events originate from the cleavage of bonds adjacent to stabilizing functional groups, particularly the carbonyl group.

-

Alpha-Cleavage of the Acetyl Group: This is one of the most common fragmentation pathways for ketones.[10][11][12] The bond between the carbonyl carbon and the methyl group breaks, resulting in the loss of a methyl radical (•CH₃, 15 Da). This forms a highly stable, resonance-stabilized acylium ion. This fragment is often the base peak (the most intense peak) in the spectrum.

-

Fragment: [M - CH₃]⁺

-

Expected m/z: 253 and 255 (1:1 ratio)

-

-

Loss of the Entire Acetyl Group: Cleavage of the bond between the benzofuran ring and the carbonyl carbon can lead to the loss of an acetyl radical (•COCH₃, 43 Da).

-

Fragment: [M - COCH₃]⁺

-

Expected m/z: 225 and 227 (1:1 ratio)

-

-

Subsequent Fragmentation (Loss of CO): The acylium ion formed in Pathway 1 can further fragment by losing a neutral carbon monoxide molecule (CO, 28 Da).

-

Fragment: [[M - CH₃] - CO]⁺

-

Expected m/z: 225 and 227 (1:1 ratio)

-

Insight: Note that this fragmentation leads to an ion that is isobaric (has the same nominal mass) as the fragment from Pathway 2. High-resolution mass spectrometry (HRMS) would be required to distinguish them, but both are plausible.

-

-

Cleavage of the Methoxy Group: The methoxy group can fragment via the loss of a methyl radical (•CH₃, 15 Da).

-

Fragment: [M - CH₃]•+

-

Expected m/z: 253 and 255 (1:1 ratio)

-

Insight: This is another potential contributor to the m/z 253/255 signal, though alpha-cleavage at the ketone is generally more favorable.

-

4.3. Fragmentation Pathway Diagram

The relationships between these key fragments are illustrated below.

4.4. Summary of Expected Key Ions

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Structure / Origin | Relative Abundance | Significance |

| 268 / 270 | [M]•+ (Molecular Ion) | High | Confirms molecular weight and Br presence. |

| 253 / 255 | [M - CH₃]⁺ | Very High (likely Base Peak) | Diagnostic of an acetyl group via alpha-cleavage. |

| 225 / 227 | [M - COCH₃]⁺ and/or [[M - CH₃] - CO]⁺ | Moderate | Indicates loss of the entire acetyl group or subsequent loss of CO. |

| 43 | [CH₃CO]⁺ | Moderate to High | The complementary acylium ion; a strong indicator of an acetyl group. |

The Role of High-Resolution Mass Spectrometry (HRMS)

While nominal mass GC-MS is excellent for initial identification, HRMS provides an essential layer of confirmation. By measuring the mass of an ion to four or more decimal places, HRMS allows for the unambiguous determination of its elemental formula. This would be particularly useful in confirming the composition of the isobaric fragments at m/z 225/227.

Conclusion

The mass spectrometric analysis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone by GC-MS with Electron Ionization provides a wealth of structural information. The definitive 1:1 isotopic doublet in the molecular ion at m/z 268/270 immediately confirms the presence of bromine and the compound's molecular weight. The fragmentation pattern is predicted to be dominated by a highly stable acylium ion at m/z 253/255, formed via alpha-cleavage of the methyl group from the ethanone moiety. This fragment is the most reliable diagnostic peak for confirming the identity of the target compound. The systematic application of the protocol and interpretation framework detailed in this guide will enable researchers to confidently characterize this and structurally related benzofuran derivatives.

References

-

JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

LCGC International. Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. Retrieved from [Link]

-

PubChem. 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one. Retrieved from [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

-

SciSpace. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Retrieved from [Link]

-

Chemistry Steps. Alpha (α) Cleavage. Retrieved from [Link]

-

Bentham Science. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from [Link]

-

ChemSynthesis. 1-(7-methoxy-2-nitro-1-benzofuran-4-yl)ethanone. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

-

YouTube. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]

-

YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]

-

Chemguide. mass spectra - the M+2 peak. Retrieved from [Link]

-

PubMed. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs. Retrieved from [Link]

-

PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

-

IntechOpen. (2021). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]

-

YouTube. (2017). 13.04 Isotopic Abundance in Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

YouTube. (2023). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone. Retrieved from [Link]

-

Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

-

Freie Universität Berlin. (2020). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions. Retrieved from [Link]

-

Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]

Sources

- 1. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. readchemistry.com [readchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 11. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 12. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

predicted biological activity of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

An In-Depth Technical Guide to the Predicted Biological Activity of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Abstract

This technical guide provides a comprehensive framework for the investigation of the predicted biological activity of the novel compound, 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. Benzofuran derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse and potent biological activities.[1][2][3][4] This guide outlines a systematic, multi-tiered approach for researchers, scientists, and drug development professionals, commencing with in silico predictive modeling to generate initial hypotheses, followed by detailed protocols for in vitro and in vivo validation. The methodologies described herein are designed to ensure scientific rigor, experimental reproducibility, and the generation of a robust biological activity profile for this promising compound.

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran nucleus is a recurring motif in numerous natural products and synthetic molecules that exhibit a wide array of pharmacological properties.[1][2] These compounds have demonstrated significant potential as anticancer, antimicrobial, antifungal, antiviral, antioxidant, and anti-inflammatory agents.[1][2][3][5] The diverse biological activities are attributed to the versatile chemical nature of the benzofuran ring system, which allows for a variety of substitutions, leading to interactions with a broad range of biological targets. The specific compound of interest, 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, possesses key structural features—a brominated aromatic ring, a methoxy group, and an ethanone moiety—that suggest a high likelihood of interesting biological activity. The presence of a halogen, like bromine, can often enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

This guide will navigate the logical progression from computational prediction to experimental validation, providing a clear roadmap for elucidating the therapeutic potential of this novel benzofuran derivative.

In Silico Prediction of Biological Activity: A Virtual First Look

Before embarking on resource-intensive laboratory experiments, in silico methods offer a powerful and cost-effective approach to predict the biological activity of novel compounds.[6][7] These computational techniques leverage existing biological and chemical data to generate hypotheses about a molecule's potential targets and effects.[8]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[9][10] By analyzing large datasets of known compounds, QSAR models can predict the activity of new, untested molecules.[8][11]

Principle: The underlying principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its chemical structure.[9] These properties are quantified using molecular descriptors, which can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).[12]

Experimental Protocol: QSAR Prediction

-

Compound Structure Preparation:

-

Draw the 2D structure of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

Descriptor Calculation:

-

Utilize software such as PaDEL-Descriptor or Dragon to calculate a wide range of molecular descriptors for the optimized 3D structure.

-

-

Model Selection and Application:

-

Select pre-built, validated QSAR models for various biological endpoints (e.g., anticancer activity against specific cell lines, antibacterial activity, enzyme inhibition).

-

Input the calculated descriptors for the target compound into the selected models to obtain predictions of its biological activity.

-

-

Data Analysis:

-

Analyze the prediction outputs, paying close attention to the applicability domain of the models to ensure the reliability of the predictions.

-

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13][14] It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.[6][15]

Principle: The technique involves sampling a large number of possible conformations of the ligand in the binding site of the protein and scoring them based on a scoring function that estimates the binding energy.[15]

Experimental Protocol: Molecular Docking

-

Target Selection:

-

Based on the general activities of benzofurans, select potential protein targets such as kinases, DNA gyrase, or viral proteases.

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

-

Protein and Ligand Preparation:

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the predicted binding poses and binding affinities (docking scores). A lower binding energy generally indicates a more stable complex.[13]

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.

-

Table 1: Hypothetical In Silico Prediction Summary

| Prediction Method | Predicted Activity | Predicted Target(s) | Confidence Score/Binding Affinity |

| QSAR | Anticancer (Leukemia) | - | High |

| QSAR | Antibacterial (Gram-positive) | - | Moderate |

| Molecular Docking | Kinase Inhibition | Tyrosine Kinase XYZ | -8.5 kcal/mol |

| Molecular Docking | DNA Gyrase Inhibition | Bacterial DNA Gyrase Subunit A | -7.9 kcal/mol |

Diagram 1: In Silico Prediction Workflow

Caption: Workflow for in silico prediction of biological activity.

In Vitro Validation: From Prediction to Experimental Evidence

Following the generation of hypotheses from in silico studies, the next critical step is to validate these predictions through in vitro experiments.[19] These assays provide the first experimental evidence of the compound's biological activity in a controlled laboratory setting.

Anticancer Activity Assessment

Based on the common activity of benzofuran derivatives and potential QSAR predictions, assessing anticancer activity is a logical starting point.[20][21]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Line Selection:

-

Cell Culture and Seeding:

-

Culture the selected cell lines in appropriate media and conditions.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone in a suitable solvent (e.g., DMSO).

-

Treat the cells with a range of concentrations of the compound and incubate for a specified period (e.g., 24, 48, 72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Antimicrobial Activity Screening

The prevalence of antimicrobial properties among benzofuran compounds warrants an investigation into this area.[5]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microorganism Selection:

-

Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of each microorganism.

-

-

Compound Dilution:

-

Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth media.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Incubate the plates under appropriate conditions for microbial growth.

-

-

MIC Determination:

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Enzyme Inhibition Assays

If molecular docking studies predict interaction with a specific enzyme, a direct in vitro enzyme inhibition assay is essential for confirmation.[22][23]

Experimental Protocol: In Vitro Enzyme Inhibition Assay

-

Reagent Preparation:

-

Obtain the purified target enzyme, its specific substrate, and any necessary cofactors.

-

-

Assay Procedure:

-

In a suitable buffer system, combine the enzyme and varying concentrations of the test compound.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).[24][25]

-

-

Data Analysis:

-

Calculate the initial reaction rates at each inhibitor concentration.

-

Determine the IC50 value of the inhibitor.

-

Perform kinetic studies by varying both substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive).[26]

-

Diagram 2: In Vitro Validation Workflow

Caption: Workflow for in vitro validation of predicted activities.

In Vivo Evaluation: Assessing Activity and Toxicity in a Biological System

Positive results from in vitro assays provide a strong rationale for progressing to in vivo studies to evaluate the compound's efficacy and safety in a living organism.[19][27]

Acute Toxicity Study

An initial acute toxicity study is crucial to determine the safety profile of the compound and to establish a safe dose range for subsequent efficacy studies.[28][29]

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

-

Animal Model:

-

Use a suitable rodent model (e.g., mice or rats).

-

-

Dosing:

-

Administer the compound orally at a starting dose level, typically in a stepwise procedure.

-

Observe the animals for signs of toxicity and mortality over a defined period (e.g., 14 days).[30]

-

-

Observations:

-

Record clinical signs, body weight changes, and any instances of morbidity or mortality.

-

Perform gross necropsy and histopathological examination of major organs.[30]

-

-

Data Analysis:

-

Determine the LD50 (lethal dose for 50% of the animals) or the toxicity class of the compound.

-

In Vivo Efficacy Models

Based on the confirmed in vitro activity, appropriate in vivo models should be selected to evaluate the therapeutic efficacy of the compound.

Example Protocol: Xenograft Model for Anticancer Activity

-

Model Establishment:

-

Implant human cancer cells (the same ones that showed sensitivity in vitro) into immunocompromised mice to establish tumors.

-

-

Treatment:

-

Once tumors reach a palpable size, randomize the animals into control and treatment groups.

-

Administer the test compound at a safe and potentially efficacious dose (determined from the toxicity study) via a suitable route (e.g., oral, intraperitoneal).

-

-

Efficacy Assessment:

-

Monitor tumor growth by measuring tumor volume at regular intervals.

-

Record animal body weights as an indicator of toxicity.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Conclusion

The systematic approach detailed in this guide, from in silico prediction to in vivo validation, provides a robust framework for characterizing the biological activity of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. The strong precedent for diverse biological activities within the benzofuran class of compounds, coupled with the specific structural attributes of this molecule, makes it a compelling candidate for further investigation. By following these logically sequenced and experimentally sound protocols, researchers can efficiently and effectively elucidate the therapeutic potential of this novel compound, paving the way for potential future drug development efforts.

References

- AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. (n.d.). MDPI.

- A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity.

- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28).

- QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (n.d.). RJ Wave.

- Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). JOCPR.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). SciSpace.

- What is the significance of QSAR in drug design? (2025, May 21). Patsnap Synapse.

- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC - NIH.

- What is an Inhibition Assay? (n.d.). Blog - Biobide.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing.

- Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. (n.d.). ResearchGate.

- Computational/in silico methods in drug target and lead prediction. (n.d.). PMC - PubMed Central.

- In Silico Target Prediction for Small Molecules. (n.d.). PubMed.

- Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. (n.d.).

- In vitro and in vivo testing of new compounds. (2025, November 1). Pharmaceutical Medicine - Oxford Academic.

- In vivo Toxicology. (n.d.). InterBioTox.

- In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech.

- The role of early in vivo toxicity testing in drug discovery toxicology. (2025, August 10). ResearchGate.

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.

- In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (n.d.). PMC - PubMed Central.

- In-silico Studies: Pioneering The Future Of Drug Discovery. (n.d.). IJSDR.

- In Silico Target Prediction for Small Molecules. (n.d.). OUCI.

- In Vivo Toxicity Study. (n.d.). Creative Bioarray.

- Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube.

- 7.5: Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts.

- An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2014, November 17). JoVE.

- 6.4: Enzyme Inhibition. (2025, August 16). Biology LibreTexts.

- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.

- Molecular Docking Tutorial. (n.d.).

- In vitro enzymatic assay. (2012, December 30). ResearchGate.

- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (n.d.). MDPI.

- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024, February 7). PubMed.

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. scispace.com [scispace.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- 8. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 9. rjwave.org [rjwave.org]

- 10. jocpr.com [jocpr.com]

- 11. neovarsity.org [neovarsity.org]

- 12. mdpi.com [mdpi.com]

- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. ijsdr.org [ijsdr.org]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. sites.ualberta.ca [sites.ualberta.ca]

- 19. academic.oup.com [academic.oup.com]

- 20. mdpi.com [mdpi.com]

- 21. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. blog.biobide.com [blog.biobide.com]

- 23. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 24. Video: An In Vitro Enzymatic Assay to Measure Transcription Inhibition by GalliumIII and H3 5,10,15-trispentafluorophenylcorroles [jove.com]

- 25. researchgate.net [researchgate.net]

- 26. bio.libretexts.org [bio.libretexts.org]

- 27. researchgate.net [researchgate.net]

- 28. In vivo Toxicology | InterBioTox [interbiotox.com]

- 29. creative-bioarray.com [creative-bioarray.com]

- 30. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone in Organic Solvents for Pharmaceutical Research

Abstract

1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is a benzofuran derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility of this specific molecule. In the absence of extensive published solubility data for this compound, this guide emphasizes the theoretical principles governing its solubility, provides a detailed experimental protocol for its determination, and offers insights into solvent selection for key pharmaceutical development processes.

Introduction: The Significance of Benzofuran Derivatives and the Imperative of Solubility

Benzofuran scaffolds are integral to a multitude of natural and synthetic compounds demonstrating a broad spectrum of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The specific compound, 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, with its unique substitution pattern, presents a promising candidate for further investigation. However, a significant hurdle in the preclinical development of many benzofuran derivatives is their often poor aqueous solubility, which can limit their utility in biological assays and formulation.[1][3] Consequently, a thorough characterization of its solubility in organic solvents is paramount for downstream applications such as:

-

Crystallization and Purification: Selecting an appropriate solvent system is crucial for obtaining a high-purity solid form of the compound.

-

Chromatographic Analysis and Purification: The choice of mobile phase solvents directly impacts the resolution and efficiency of chromatographic separations.

-

Reaction Chemistry: Understanding solubility in various reaction media is essential for synthetic modifications and scale-up.

-

Formulation Development: For in vitro and in vivo studies, the compound often needs to be dissolved in a biocompatible solvent system, frequently involving organic co-solvents.[3]

Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[4][5] The interplay of intermolecular forces between the solute and solvent molecules dictates the extent of dissolution.

Molecular Structure Analysis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

To predict the solubility of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, we must first analyze its molecular structure:

-

Benzofuran Core: The fused benzene and furan rings constitute a largely nonpolar, aromatic system.[6]

-

Keto Group (-C=O): The ethanone substituent introduces a polar carbonyl group capable of acting as a hydrogen bond acceptor.

-

Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen atom can also act as a hydrogen bond acceptor.

-

Bromo Group (-Br): The bromine atom is an electron-withdrawing group that contributes to the overall polarity and can participate in halogen bonding.

Overall, the molecule possesses both polar and nonpolar regions, suggesting it will be sparingly soluble in highly nonpolar solvents like hexanes and also have limited solubility in highly polar protic solvents like water. Its solubility is expected to be most favorable in solvents of intermediate polarity, particularly those that can interact with its polar functional groups.

Intermolecular Forces and Solvent Selection

The following diagram illustrates the key intermolecular forces at play when attempting to dissolve 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone.

Figure 1. Intermolecular forces governing solubility.

Predicted Solubility Profile:

-

High Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, which can engage in dipole-dipole interactions with the keto and methoxy groups.

-

Moderate Solubility: Expected in polar protic solvents like ethanol and methanol, where the solvent's hydrogen bonding capabilities can interact with the solute's hydrogen bond acceptors.[7]

-

Low Solubility: Expected in nonpolar solvents like hexane and cyclohexane, as the nonpolar interactions will be insufficient to overcome the solute-solute interactions in the crystal lattice.

-

Poor Solubility: Expected in water, due to the large nonpolar benzofuran core.

Experimental Protocol for Solubility Determination

The following is a robust, step-by-step protocol for the experimental determination of the solubility of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. This method is based on the isothermal shake-flask method, a reliable technique for solubility measurement.[5]

Materials and Equipment

-

1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone (solid, high purity)

-

A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMSO)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Figure 2. Workflow for experimental solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone to several vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the desired organic solvent to each vial.[8]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.[5]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent (usually the same solvent or the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of known concentrations of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone.

-

Analyze the standard solutions and the diluted sample solutions by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) |

| Hexane | 0.1 | < 0.1 |

| Toluene | 2.4 | 1.5 |

| Dichloromethane | 3.1 | 25.8 |

| Ethyl Acetate | 4.4 | 15.3 |

| Acetone | 5.1 | 30.1 |

| Ethanol | 5.2 | 8.7 |

| Methanol | 6.6 | 5.2 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Practical Implications for Drug Development

A comprehensive understanding of the solubility profile of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone in various organic solvents provides actionable insights for researchers:

-

For Crystallization: A solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature would be an ideal candidate for recrystallization. Based on the predicted profile, a mixed solvent system, such as ethanol/water or acetone/hexane, could be effective.

-